molecular formula C11H15NO B3022833 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline CAS No. 953726-89-1

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3022833
M. Wt: 177.24 g/mol
InChI Key: DQAJTBHMPZTUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that is part of the tetrahydroquinoline family. This compound and its derivatives are of interest due to their potential biological activities and their presence in various natural products. The compound has been synthesized and studied in various contexts, including its binding affinity to biological receptors and its synthesis methods.

Synthesis Analysis

The synthesis of 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline has been approached through different methods. One method involves the Vilsmeier formylation of a trifluoroacetamide derivative, followed by cyclization and selective demethylation steps . Another approach for synthesizing optically pure derivatives combines catalytic hydrogenation with classical resolution, using a ruthenium-based catalytic system and commercial tartaric acid derivatives . Additionally, a facile synthesis method has been reported for introducing an 8-methyl substituent into a tetrahydroisoquinoline, which may have broader applications .

Molecular Structure Analysis

The molecular structure of 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is characterized by the presence of a tetrahydroquinoline core, a methoxy group at the 8-position, and a methyl group at the 5-position. The structural analysis of related compounds, such as 8-methylquinoline, has been conducted through metallation with rhodium(III) chloride to form various organorhodium complexes, which are characterized by spectroscopic methods .

Chemical Reactions Analysis

The reactivity of tetrahydroquinoline derivatives has been explored in various chemical reactions. For instance, a cyanoquinolinethione derivative was reacted with methyl iodide to yield a methylthio derivative, and further reactions with hydrazine hydrate and phenylhydrazine led to the formation of aminopyrazolotetrahydroquinoline hydrazones and other condensation products . These reactions demonstrate the versatility of tetrahydroquinoline derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline and its derivatives are influenced by the substituents on the tetrahydroquinoline core. For example, methoxylated tetrahydroisoquinolinium derivatives have been evaluated for their affinity for apamin-sensitive binding sites, with variations in affinity observed based on different substituents . The partition coefficients, antibacterial activity, and antiplaque activity of various hydroxyquinoline derivatives have also been determined, with some showing in vitro antiplaque activity .

Safety And Hazards

This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAJTBHMPZTUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.